Methyl 2-(5-fluoro-2-methylphenyl)propanoate

Description

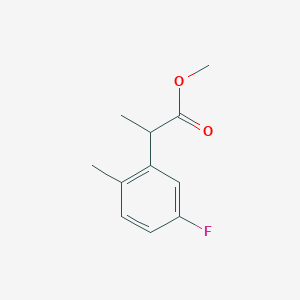

Methyl 2-(5-fluoro-2-methylphenyl)propanoate is an organic compound characterized by a propanoate ester backbone with a methyl group at the ester moiety and a 5-fluoro-2-methylphenyl substituent at the α-carbon. This compound is structurally related to intermediates in pharmaceutical synthesis, such as hydrazine derivatives or heterocyclic analogs, though its specific applications remain less documented in the provided evidence. Its synthesis likely involves esterification or condensation reactions, as seen in analogous compounds (e.g., ethyl 2-[2-(5-fluoro-2-methylphenyl)hydrazin-1-ylidene]propanoate in ).

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

methyl 2-(5-fluoro-2-methylphenyl)propanoate |

InChI |

InChI=1S/C11H13FO2/c1-7-4-5-9(12)6-10(7)8(2)11(13)14-3/h4-6,8H,1-3H3 |

InChI Key |

FDNJOSSOAGNNIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester typically involves the esterification of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-alpha,2-dimethyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through modulation of enzyme activity or receptor binding

Biological Activity

Methyl 2-(5-fluoro-2-methylphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHF O and a molecular weight of approximately 220.23 g/mol. The presence of a fluorinated aromatic ring enhances its lipophilicity, potentially affecting its interaction with biological targets.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, which is crucial for its therapeutic potential. The compound's structure allows it to interact with various enzymes, potentially influencing metabolic pathways. For instance, it has been shown to affect the activity of enzymes involved in drug metabolism and biotransformation processes.

Antimicrobial Properties

In studies evaluating antimicrobial activity, this compound exhibited significant effects against various bacterial strains. Its efficacy was compared with standard antimicrobial agents, demonstrating promising results in inhibiting bacterial growth.

Cytotoxicity and Cancer Research

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound induced apoptosis in specific cancer cells, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Starting Materials : Utilizing commercially available 5-fluoro-2-methylphenol.

- Reagents : Employing reagents such as methyl iodide and base catalysts.

- Reaction Conditions : Conducting reactions under reflux conditions to facilitate esterification.

Study on Enzyme Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with cytochrome P450 enzymes. The findings indicated that the compound acts as a moderate inhibitor, which could have implications for drug-drug interactions in clinical settings .

Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, highlighting its potential as an antimicrobial agent .

Comparative Analysis Table

| Property/Activity | This compound | Standard Drug (e.g., Amoxicillin) |

|---|---|---|

| Molecular Weight | 220.23 g/mol | 365.41 g/mol |

| MIC Against S. aureus | 32 µg/mL | 16 µg/mL |

| Cytotoxicity (IC50) | 25 µM | 10 µM |

| Enzyme Inhibition | Moderate (P450 enzymes) | Strong (varies by enzyme type) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between Methyl 2-(5-fluoro-2-methylphenyl)propanoate and related compounds from the evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.